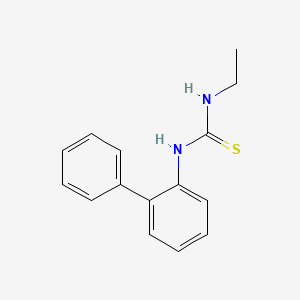![molecular formula C14H17NO6S B5877037 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid, also known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid selectively binds to the allosteric site of mGluR1 and inhibits its activation by glutamate. This results in a reduction in intracellular calcium levels and a decrease in the release of excitatory neurotransmitters such as glutamate. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid also modulates the activity of other signaling pathways involved in neuronal function and survival.
Biochemical and Physiological Effects
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can reduce the release of glutamate and other excitatory neurotransmitters, decrease the activation of microglia and astrocytes, and reduce the levels of pro-inflammatory cytokines. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has also been shown to improve motor function, reduce inflammation, and prevent neuronal damage in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several advantages for lab experiments. It is a selective antagonist for mGluR1 and does not affect other glutamate receptors. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is also stable and can be easily synthesized and purified. However, 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid also has a short half-life and requires frequent dosing in animal studies.
Zukünftige Richtungen
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several potential future directions for research. One area of research is the development of more potent and selective mGluR1 antagonists. Another area of research is the investigation of the therapeutic potential of 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid in other neurological disorders such as Alzheimer's disease and multiple sclerosis. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can also be used as a tool to study the role of mGluR1 in neuronal function and survival. Overall, 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has great potential for future research in the field of neuroscience.
Conclusion
In conclusion, 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is a selective antagonist for mGluR1 that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of glutamate-induced calcium signaling and modulation of other signaling pathways. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several advantages for lab experiments but also has some limitations. Future research directions include the development of more potent and selective mGluR1 antagonists and investigation of its therapeutic potential in other neurological disorders.
Synthesemethoden
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can be synthesized using a two-step reaction process. The first step involves the preparation of 5-carboxy-2-methylphenylsulfonyl chloride by reacting 5-carboxy-2-methylphenol with thionyl chloride. The second step involves the reaction of 5-carboxy-2-methylphenylsulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. Studies have shown that mGluR1 antagonists can reduce the excitability of neurons and prevent neuronal damage caused by overstimulation of glutamate receptors. 1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has also been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(5-carboxy-2-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-9-2-3-11(14(18)19)8-12(9)22(20,21)15-6-4-10(5-7-15)13(16)17/h2-3,8,10H,4-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCGNBSXKWDWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)
![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)


![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)



![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)

